molecular formula C20H21N3O5S B426476 2-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-1,2-benzisothiazol-3(2H)-one 1,1-dioxide CAS No. 578737-26-5

2-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-1,2-benzisothiazol-3(2H)-one 1,1-dioxide

Cat. No. B426476
CAS RN: 578737-26-5
M. Wt: 415.5g/mol
InChI Key: PDHNJIJFXRZRQQ-UHFFFAOYSA-N
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Description

The compound “2-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-1,2-benzisothiazol-3(2H)-one 1,1-dioxide” has the molecular formula C20H21N3O5S and a molecular weight of 415.46284 .

Scientific Research Applications

1. Chemical Properties and Synthesis

Research on compounds with similar structures, such as 1,2-oxazines and 1,2-benzoxazines, outlines the synthesis methods and chemical properties of these compounds. They are synthesized via dehydration of dihydro-oxazines obtained from cyclization of acyl-nitrosopentenones, highlighting the importance of oxazinium salts as electrophiles in chemical reactions (Sainsbury, 1991).

2. Pharmacological Potential

The review on Lurasidone, a benzisothiazole antipsychotic drug, emphasizes its distinct pharmacodynamic profile and its efficacy in treating psychotic and mood disorders. This highlights the significant therapeutic potential of benzisothiazole derivatives (Pompili et al., 2018).

3. Biological Activity

The study on DNA minor groove binders, including compounds with structural features similar to the query compound, outlines their binding specificity to AT-rich sequences of DNA. This property is crucial for their application in genetic studies, highlighting their potential as molecular tools in biotechnology and pharmacology (Issar & Kakkar, 2013).

4. Synthetic and Pharmacological Applications

Research on 1,2-benzoxathiin derivatives, including their synthesis, chemical properties, and biological activity, suggests a high synthetic and pharmacological potential for compounds with a sultone core. These findings open avenues for the development of new molecular systems with attractive pharmacological properties (Hryhoriv et al., 2021).

properties

IUPAC Name

2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5S/c1-28-16-8-6-15(7-9-16)21-10-12-22(13-11-21)19(24)14-23-20(25)17-4-2-3-5-18(17)29(23,26)27/h2-9H,10-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDHNJIJFXRZRQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-1,2-benzisothiazol-3(2H)-one 1,1-dioxide

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